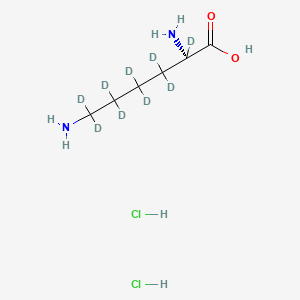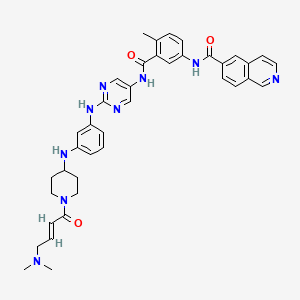
Blk-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Blk-IN-2 is a potent, selective, and irreversible inhibitor of B-Lymphoid tyrosine kinase (BLK). It demonstrates significant efficacy with an IC50 of 5.9 nM. Additionally, it exhibits an inhibitory effect on Bruton’s tyrosine kinase (BTK) with an IC50 of 202.0 nM . This compound has shown strong antiproliferative activities against various lymphoma cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Blk-IN-2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not widely disclosed due to proprietary reasons. it is known that the compound is synthesized in controlled environments to ensure high purity and efficacy .
Analyse Des Réactions Chimiques
Types of Reactions
Blk-IN-2 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature and pH, are optimized to achieve the desired reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of this compound, while reduction reactions may produce reduced forms of the compound .
Applications De Recherche Scientifique
Blk-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of B-Lymphoid tyrosine kinase and Bruton’s tyrosine kinase.
Biology: Employed in cellular assays to investigate its antiproliferative effects on lymphoma cells.
Medicine: Explored as a potential therapeutic agent for the treatment of lymphomas and other cancers.
Industry: Utilized in the development of new drugs targeting tyrosine kinases.
Mécanisme D'action
Blk-IN-2 exerts its effects by irreversibly inhibiting B-Lymphoid tyrosine kinase (BLK) and Bruton’s tyrosine kinase (BTK). The inhibition of these kinases disrupts key signaling pathways involved in cell proliferation and survival, leading to antiproliferative effects on lymphoma cells .
Comparaison Avec Des Composés Similaires
Blk-IN-2 is unique due to its high selectivity and irreversible inhibition of BLK and BTK. Similar compounds include:
Ibrutinib: A first-generation BTK inhibitor with broader off-target effects.
Acalabrutinib: A second-generation BTK inhibitor with improved selectivity.
Zanubrutinib: Another second-generation BTK inhibitor with enhanced efficacy.
This compound stands out due to its potent and selective inhibition, making it a valuable tool in both research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C39H41N9O3 |
|---|---|
Poids moléculaire |
683.8 g/mol |
Nom IUPAC |
N-[3-[[2-[3-[[1-[(E)-4-(dimethylamino)but-2-enoyl]piperidin-4-yl]amino]anilino]pyrimidin-5-yl]carbamoyl]-4-methylphenyl]isoquinoline-6-carboxamide |
InChI |
InChI=1S/C39H41N9O3/c1-26-9-12-33(44-37(50)28-10-11-29-23-40-16-13-27(29)20-28)22-35(26)38(51)45-34-24-41-39(42-25-34)46-32-7-4-6-31(21-32)43-30-14-18-48(19-15-30)36(49)8-5-17-47(2)3/h4-13,16,20-25,30,43H,14-15,17-19H2,1-3H3,(H,44,50)(H,45,51)(H,41,42,46)/b8-5+ |
Clé InChI |
AWZWOMPLEBTAGQ-VMPITWQZSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=NC=C3)C(=O)NC4=CN=C(N=C4)NC5=CC(=CC=C5)NC6CCN(CC6)C(=O)/C=C/CN(C)C |
SMILES canonique |
CC1=C(C=C(C=C1)NC(=O)C2=CC3=C(C=C2)C=NC=C3)C(=O)NC4=CN=C(N=C4)NC5=CC(=CC=C5)NC6CCN(CC6)C(=O)C=CCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


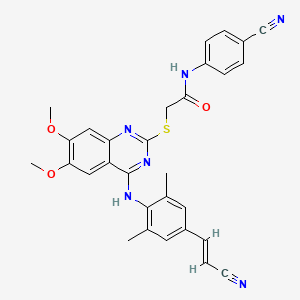
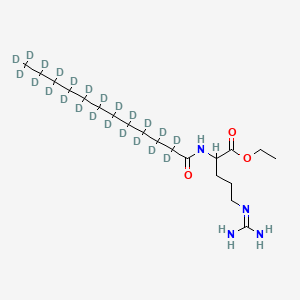
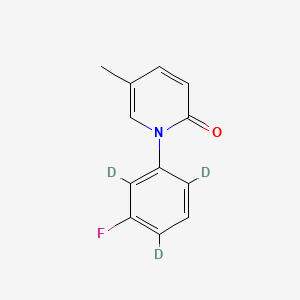

![(1R,14S,15R)-25-methyl-4,25-diazahexacyclo[13.7.3.01,14.03,12.05,10.017,22]pentacosa-3,5,7,9,11,17(22),18,20-octaene-14,20-diol](/img/structure/B12416269.png)
![(6S)-7-N-(3-cyano-4-fluorophenyl)-6-methyl-1-N-[(2R)-1,1,1-trifluoropropan-2-yl]-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-1,7-dicarboxamide](/img/structure/B12416271.png)
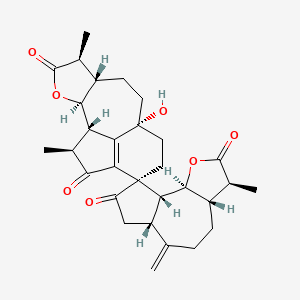

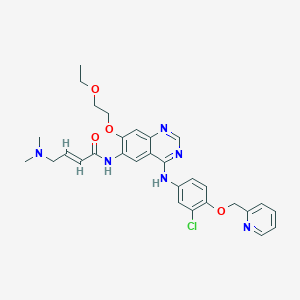
![2,3,5,6-tetradeuterio-4-[2-[(2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]-1,3-thiazol-4-yl]benzonitrile](/img/structure/B12416285.png)
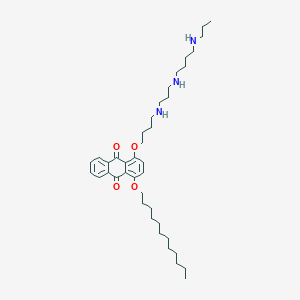
![(2S)-2-N-[(2S)-2-[benzyl(methyl)amino]-3-naphthalen-2-ylpropanoyl]-1-N-(2-nitrophenyl)pyrrolidine-1,2-dicarboxamide](/img/structure/B12416301.png)
